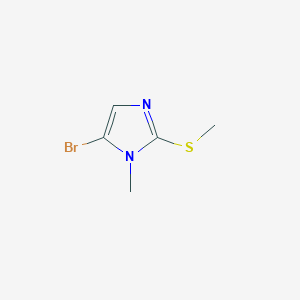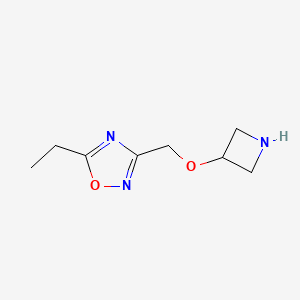![molecular formula C6H6BrN5O2 B13527903 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide](/img/structure/B13527903.png)
6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide is a heterocyclic compound with significant potential in various scientific fields. Its structure comprises a triazole ring fused to a pyridine ring, with a nitro group at the 6-position and an amine group at the 3-position. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydrazinopyridine with nitroacetonitrile, followed by cyclization and subsequent bromination to form the hydrobromide salt .
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the cyclization and bromination processes efficiently .
Chemical Reactions Analysis
Types of Reactions
6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Cyclization: The compound can form additional ring structures through intramolecular cyclization.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon for reduction, and nucleophiles like alkyl halides for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions include various substituted triazolo[4,3-a]pyridines, which can exhibit different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme interactions and as a potential inhibitor for various biological targets.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or other proteins, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and other interactions that enhance its binding affinity to targets .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]pyridin-3-amine: Lacks the nitro group, resulting in different reactivity and biological activity.
6-Amino-[1,2,4]triazolo[4,3-a]pyridine: Similar structure but with an amino group instead of a nitro group, leading to different chemical properties.
1,2,4-Triazolo[1,5-a]pyridine: Different ring fusion pattern, affecting its chemical behavior and applications
Uniqueness
6-Nitro-[1,2,4]triazolo[4,3-a]pyridin-3-aminehydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and amine groups allows for versatile reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C6H6BrN5O2 |
|---|---|
Molecular Weight |
260.05 g/mol |
IUPAC Name |
6-nitro-[1,2,4]triazolo[4,3-a]pyridin-3-amine;hydrobromide |
InChI |
InChI=1S/C6H5N5O2.BrH/c7-6-9-8-5-2-1-4(11(12)13)3-10(5)6;/h1-3H,(H2,7,9);1H |
InChI Key |
SMLQNMOJIBNPQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1[N+](=O)[O-])N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{2-[(Oxolan-2-yl)methoxy]ethoxy}ethane-1-sulfonyl chloride](/img/structure/B13527852.png)


![rac-2-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole dihydrochloride](/img/structure/B13527874.png)



![[5-(2-Fluorophenyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13527885.png)
![rac-(1R,3R)-7'-bromo-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxylic acid](/img/structure/B13527887.png)

